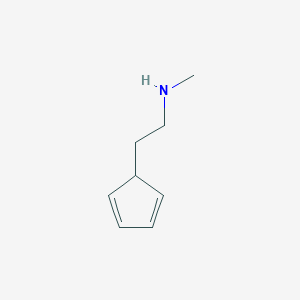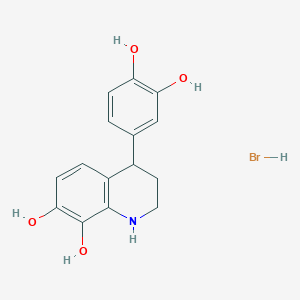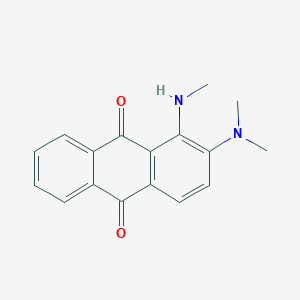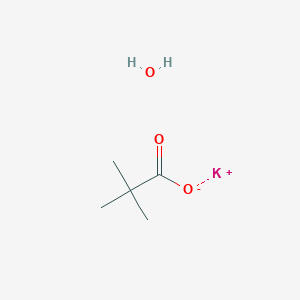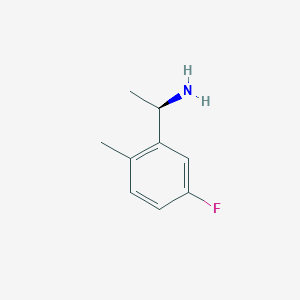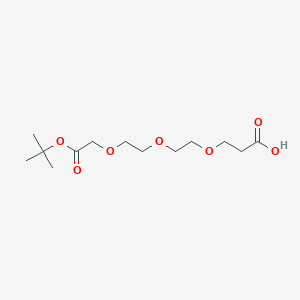
2,2-Dimethyl-4-oxo-3,6,9,12-tetraoxapentadecan-15-oic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Dimethyl-4-oxo-3,6,9,12-tetraoxapentadecan-15-oic acid is a complex organic compound with a unique structure that includes multiple ether and ester linkages
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-4-oxo-3,6,9,12-tetraoxapentadecan-15-oic acid typically involves multi-step organic synthesis. One common method includes the reaction of 2,2-dimethyl-1,3-dioxolane-4-methanol with ethylene oxide under acidic conditions to form an intermediate. This intermediate is then reacted with oxalyl chloride to introduce the ester functionality, followed by hydrolysis to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
化学反応の分析
Types of Reactions
2,2-Dimethyl-4-oxo-3,6,9,12-tetraoxapentadecan-15-oic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines and alcohols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols.
科学的研究の応用
2,2-Dimethyl-4-oxo-3,6,9,12-tetraoxapentadecan-15-oic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a drug delivery agent due to its ability to form stable complexes with various drugs.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: Utilized in the production of polymers and other materials with specific properties.
作用機序
The mechanism by which 2,2-Dimethyl-4-oxo-3,6,9,12-tetraoxapentadecan-15-oic acid exerts its effects involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved can include inhibition of inflammatory mediators or induction of apoptosis in cancer cells .
類似化合物との比較
Similar Compounds
- 2,2-Dimethyl-4-oxo-3,8,11-trioxa-5-azatridecan-13-oic acid
- 2,2-Dimethyl-4-oxo-3,8,11,14-tetraoxa-5-azahexadecan-16-oic acid
- 2,2-Dimethyl-4-oxo-3,8,11,14-tetraoxa-5-azahexadecan-16-yl 5-methyl-2-phenyl-1,3-dioxane-5-carboxylate
Uniqueness
2,2-Dimethyl-4-oxo-3,6,9,12-tetraoxapentadecan-15-oic acid is unique due to its specific arrangement of ether and ester linkages, which confer distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications requiring specific molecular interactions and stability .
特性
分子式 |
C13H24O7 |
|---|---|
分子量 |
292.33 g/mol |
IUPAC名 |
3-[2-[2-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C13H24O7/c1-13(2,3)20-12(16)10-19-9-8-18-7-6-17-5-4-11(14)15/h4-10H2,1-3H3,(H,14,15) |
InChIキー |
TUCWQODVIHLUCQ-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)COCCOCCOCCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2Z)-3-[4-(Trifluoromethyl)phenyl]-2-propen-1-ol](/img/structure/B13140551.png)

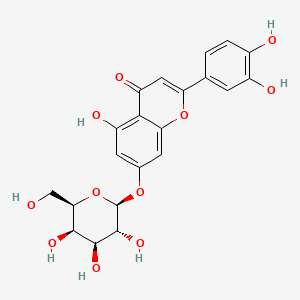
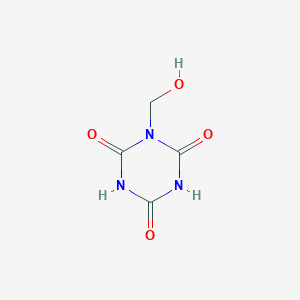
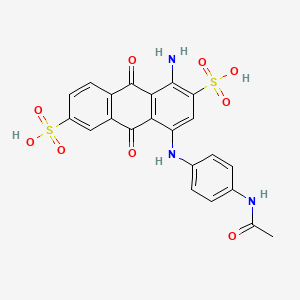
![4-[4-[4-[4-[4-(4-Aminophenyl)phenyl]phenyl]phenyl]phenyl]aniline](/img/structure/B13140575.png)
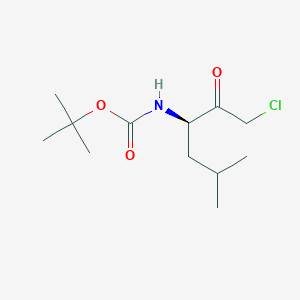
![Methyl 3-(1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)propanoate](/img/structure/B13140582.png)

